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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of MS6105, a novel Proteolysis

Targeting Chimera (PROTAC) degrader of Lactate Dehydrogenase (LDH), and its parent small

molecule inhibitor. The data presented is compiled from peer-reviewed research to aid in the

evaluation of these compounds for cancer therapy research and development.

Introduction
Lactate Dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, a metabolic

pathway frequently upregulated in cancer cells to support rapid proliferation. Inhibition of LDH

is a promising therapeutic strategy to target cancer metabolism. While traditional small

molecule inhibitors block the enzymatic activity of LDH, PROTACs like MS6105 offer an

alternative mechanism by inducing the targeted degradation of the LDH protein. This guide

directly compares the performance of MS6105 to its parent pyrazole-based LDH inhibitor,

compound 5, as described in the primary literature.[1]

Efficacy Data Summary
The following tables summarize the quantitative efficacy data for MS6105 and its parent LDH

inhibitor, compound 5.
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Compound Target Assay Cell Line Value

MS6105 LDHA Degradation PANC-1 DC₅₀ = 38 nM

MS6105 LDHB Degradation PANC-1 DC₅₀ = 74 nM

Parent Inhibitor

(Cpd 5)
LDHA

Enzymatic

Inhibition
- IC₅₀ = 2.6 nM

Parent Inhibitor

(Cpd 5)
LDHB

Enzymatic

Inhibition
- IC₅₀ = 43 nM

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50%

degradation of the target protein. IC₅₀ (Inhibitory Concentration 50) is the concentration of the

compound that inhibits 50% of the enzyme's activity.

Anti-proliferative Activity
Compound Cell Line Assay Value

MS6105 PANC-1 Cell Growth Inhibition GI₅₀ = 16.1 µM

MS6105 MiaPaca-2 Cell Growth Inhibition GI₅₀ = 12.2 µM

Parent Inhibitor (Cpd

5)
PANC-1 Cell Growth Inhibition GI₅₀ > 25 µM

Parent Inhibitor (Cpd

5)
MiaPaca-2 Cell Growth Inhibition GI₅₀ > 25 µM

GI₅₀ (Growth Inhibition 50) is the concentration of the compound that inhibits 50% of cell

growth.

Mechanism of Action
MS6105 is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to the LDH protein,

leading to its ubiquitination and subsequent degradation by the proteasome.[1] In contrast, the

parent inhibitor is a small molecule that binds to the active site of LDH, competitively inhibiting

its enzymatic function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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